

Spectroscopic properties (NMR, IR, Mass Spec) of 3-Methoxybenzothioamide

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Compound of Interest

Compound Name: 3-Methoxybenzothioamide

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Spectroscopic Properties of 3-Methoxybenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **3-methoxybenzothioamide** is not readily available in public databases. This guide provides a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including benzothioamide, anisole, 3-methoxybenzaldehyde, and 3-methoxybenzoic acid. The presented data is intended to serve as a reference and a starting point for the analysis of **3-methoxybenzothioamide**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-methoxybenzothioamide**.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Predicted Rationale
~ 7.7 - 7.9	m	1H	Ar-H	Aromatic proton ortho to the thioamide group.
~ 7.3 - 7.5	t	1H	Ar-H	Aromatic proton para to the thioamide group.
~ 7.0 - 7.2	m	2H	Ar-H	Aromatic protons ortho and para to the methoxy group.
~ 7.5 (broad s)	s	2H	-NH ₂	Protons of the primary thioamide group. The chemical shift can be variable and may exchange with D ₂ O.
~ 3.85	s	3H	-OCH ₃	Protons of the methoxy group.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Predicted Rationale
~ 200 - 205	C=S	Thioamide carbonyl carbon, significantly deshielded. [1]
~ 159 - 161	Ar-C-OCH ₃	Aromatic carbon attached to the methoxy group.
~ 138 - 142	Ar-C-C=S	Aromatic carbon attached to the thioamide group.
~ 129 - 131	Ar-CH	Aromatic methine carbon.
~ 120 - 125	Ar-CH	Aromatic methine carbon.
~ 114 - 118	Ar-CH	Aromatic methine carbon.
~ 55 - 56	-OCH ₃	Methoxy group carbon.

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr pellet

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Predicted Rationale
3300 - 3100	N-H stretching	Primary thioamide (-NH ₂)	Characteristic stretching vibrations for the N-H bonds.
3100 - 3000	C-H stretching	Aromatic C-H	Aromatic C-H bond stretching.
2950 - 2850	C-H stretching	Methoxy (-OCH ₃)	Aliphatic C-H bond stretching of the methyl group.
~ 1600 - 1400	C=C stretching	Aromatic ring	Multiple bands characteristic of the benzene ring.
~ 1400 - 1200	C-N stretching	Thioamide (C-N)	Stretching vibration of the carbon-nitrogen bond in the thioamide.
~ 1250 & ~ 1040	C-O stretching	Aryl-O-CH ₃	Asymmetric and symmetric stretching of the aryl ether bond. [2]
~ 1100 - 1000	C=S stretching	Thioamide (C=S)	Thioamide C=S stretching, often weaker than C=O stretching.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Ion	Predicted Rationale
181	[M] ⁺	Molecular ion peak.
166	[M - NH ₃] ⁺	Loss of ammonia from the molecular ion.
152	[M - CHO] ⁺	Loss of a formyl radical.
135	[M - H ₂ S] ⁺	Loss of hydrogen sulfide.
107	[C ₇ H ₇ O] ⁺	Fragment corresponding to a methoxybenzoyl cation.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-methoxybenzothioamide** in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Use a standard pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
 - Employ a sufficient number of scans and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure adequate signal intensity.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Methodology (KBr Pellet Method):[4]

- Sample Preparation: Grind 1-2 mg of **3-methoxybenzothioamide** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

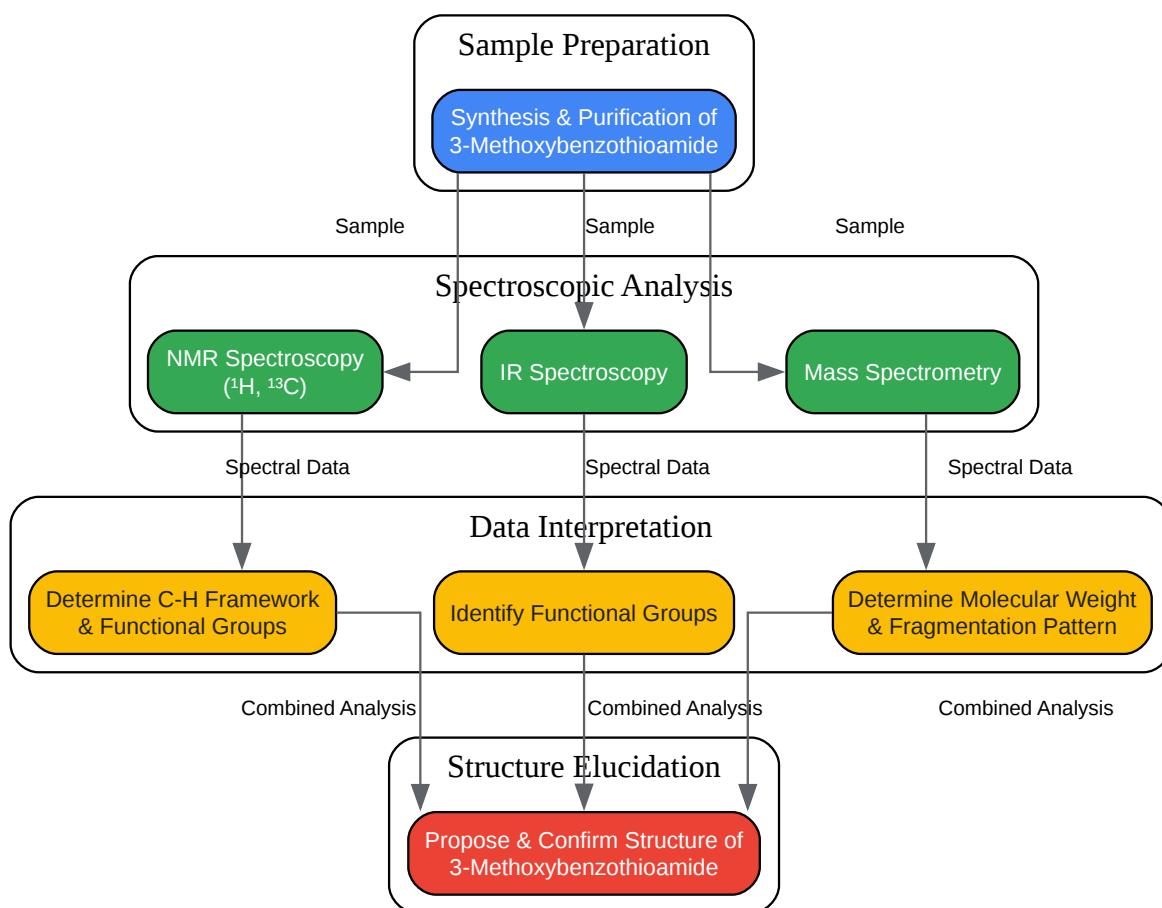
Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[5][6] This will cause ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like **3-methoxybenzothioamide**.



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Caption: Workflow for Spectroscopic Identification.

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